molecular formula C14H10N2OS B2763440 2-(5-Acetyl-2-thienyl)-3-(4-pyridinyl)acrylonitrile CAS No. 478261-05-1

2-(5-Acetyl-2-thienyl)-3-(4-pyridinyl)acrylonitrile

Cat. No.: B2763440
CAS No.: 478261-05-1
M. Wt: 254.31
InChI Key: DIJQYQNOAFZYBN-XYOKQWHBSA-N
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Description

2-(5-Acetyl-2-thienyl)-3-(4-pyridinyl)acrylonitrile: is an organic compound that features a thienyl group, a pyridinyl group, and an acrylonitrile moiety

Scientific Research Applications

2-(5-Acetyl-2-thienyl)-3-(4-pyridinyl)acrylonitrile has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: It is explored for its electronic properties and potential use in organic semiconductors and conductive polymers.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Acetyl-2-thienyl)-3-(4-pyridinyl)acrylonitrile typically involves the following steps:

  • Formation of the Thienyl Intermediate: : The starting material, 2-thiophenecarboxaldehyde, undergoes an acetylation reaction to form 5-acetyl-2-thiophenecarboxaldehyde. This reaction is usually carried out using acetic anhydride and a catalyst such as sulfuric acid under reflux conditions.

  • Knoevenagel Condensation: : The 5-acetyl-2-thiophenecarboxaldehyde is then subjected to a Knoevenagel condensation reaction with 4-pyridinecarboxaldehyde and malononitrile. This reaction is typically performed in the presence of a base such as piperidine or pyridine, and the reaction mixture is heated to promote the formation of the desired acrylonitrile product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl and pyridinyl groups. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can target the acrylonitrile moiety, converting it to an amine or other reduced forms. Typical reducing agents include lithium aluminum hydride and hydrogen gas with a catalyst.

    Substitution: The compound can participate in substitution reactions, especially at the pyridinyl group. Electrophilic substitution reactions can introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a suitable catalyst.

Major Products

    Oxidation: Oxidized derivatives of the thienyl and pyridinyl groups.

    Reduction: Reduced forms of the acrylonitrile moiety, such as amines.

    Substitution: Substituted derivatives at the pyridinyl group.

Mechanism of Action

The mechanism of action of 2-(5-Acetyl-2-thienyl)-3-(4-pyridinyl)acrylonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The acrylonitrile moiety can participate in Michael addition reactions, while the thienyl and pyridinyl groups can engage in π-π interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Acetyl-2-thienyl)-3-(4-pyridinyl)acrylamide: Similar structure but with an amide group instead of a nitrile.

    2-(5-Acetyl-2-thienyl)-3-(4-pyridinyl)acrylic acid: Similar structure but with a carboxylic acid group instead of a nitrile.

    2-(5-Acetyl-2-thienyl)-3-(4-pyridinyl)acrylate: Similar structure but with an ester group instead of a nitrile.

Uniqueness

2-(5-Acetyl-2-thienyl)-3-(4-pyridinyl)acrylonitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and electronic properties. This makes it a valuable compound for specific applications where the nitrile functionality is advantageous.

Properties

IUPAC Name

(E)-2-(5-acetylthiophen-2-yl)-3-pyridin-4-ylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2OS/c1-10(17)13-2-3-14(18-13)12(9-15)8-11-4-6-16-7-5-11/h2-8H,1H3/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIJQYQNOAFZYBN-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)C(=CC2=CC=NC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC=C(S1)/C(=C/C2=CC=NC=C2)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666255
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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